(E/Z)-BIX02188

Catalog No.
S901933
CAS No.
1094614-84-2
M.F
C25H24N4O2
M. Wt
412.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E/Z)-BIX02188

CAS Number

1094614-84-2

Product Name

(E/Z)-BIX02188

IUPAC Name

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxamide

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C25H24N4O2/c1-29(2)15-16-7-6-10-19(13-16)27-23(17-8-4-3-5-9-17)22-20-12-11-18(24(26)30)14-21(20)28-25(22)31/h3-14,28,31H,15H2,1-2H3,(H2,26,30)

InChI Key

WGPXKFOFEXJMBD-UHFFFAOYSA-N

Synonyms

3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-2-oxo-1H-indole-6-carboxamide;

Canonical SMILES

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O

BIX02188 is a selective inhibitor of MEK5 with IC50 of 4.3 nM, also inhibits ERK5 catalytic activity with IC50 of 810 nM, and does not inhibit closely related kinases MEK1, MEK2, ERK2, and JNK2.BIX02188 significantly blocks MEK5 catalytic activity with IC50 of 4.3 nM and inhibits ERK5 catalytic activity with IC50 of 0.83 μM. It shows no activity against closely related kinases MEK1, MEK2, ERK1, p38α, JNK2, TGFβR1, EGFR, and STK16 with IC50 values of 1.8 μM for TGFβR1, 3.9 μM for p38α, and >6.3 μM for other kinases. Pretreatment with BIX02188 inhibits sorbitol-induced phosphorylation of ERK5 in HeLa cells in a dose dependent manner and displays no inhibitory activity against the phosphorylation of ERK1/2, p38, and JNK1/2 MAPKs. BIX02188 treatment alone for 24 hours in HeLa or HEK293 cells does not show any cytotoxic effect. BIX02188 inhibits transcriptional activation of MEF2C through the MEK5/ERK5 signaling cascade in active MEK5/ERK5/MEF2C-driven luciferase expression system in HeLa and HEK293 cells with IC50 values of 1.15 μM and 0.82 μM, respectively.

(E/Z)-BIX02188 is a cell-permeable indolinone compound that functions as a potent and selective inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5). As an upstream kinase, MEK5 is the specific activator for Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1). (E/Z)-BIX02188 provides a critical tool for investigating the distinct biological roles of the MEK5/ERK5 signaling cascade, which is involved in cellular processes such as proliferation, differentiation, and survival, separate from the more extensively studied MEK1/2 and ERK1/2 pathways. [1]

Research Fit

Pathway
MEK5/ERK5 signaling interrogation
Selectivity
Reported MEK5 selectivity over ERK5 and classical MAPKs
Mechanism
ATP-competitive Type I inhibition for pharmacological studies

Procuring a general MEK inhibitor, such as a MEK1/2 inhibitor (e.g., U0126, PD98059), as a substitute for (E/Z)-BIX02188 introduces a high risk of generating misleading, off-target experimental results. These alternative compounds target the separate and distinct ERK1/2 signaling pathway. (E/Z)-BIX02188 was specifically developed for its high selectivity for MEK5, showing no significant inhibitory activity against the closely related kinases MEK1, MEK2, ERK2, and JNK2. [1] This specificity is essential for correctly attributing cellular phenotypes to the modulation of the MEK5/ERK5 pathway, a level of precision that generic substitutes cannot provide.

Substitution Risk

  • ! Structural analog BIX02189 may shift target engagement due to differing potency and off-target profile.
  • ! Dual ERK5/BRD4 inhibitors like XMD8-92 may confound transcriptional readouts via bromodomain effects.
  • ! Non-ATP-competitive inhibitors (e.g., SC-1-181) may not achieve comparable cellular pathway suppression.

Potency vs. Pure (E)-Isomer

(E/Z)-BIX02188 is supplied as a mixture of E/Z isomers, distinguishing it from its pure (E)-isomer counterpart, BIX02189. In cell-free enzymatic assays, (E/Z)-BIX02188 inhibits MEK5 with an IC50 of 4.3 nM. [1] While the pure (E)-isomer BIX02189 is more potent (IC50 = 1.5 nM), (E/Z)-BIX02188 provides robust, low-nanomolar inhibition sufficient for many applications. This makes it a practical and cost-effective choice for initial screening, pathway validation studies, or workflows where achieving the absolute maximum potency of a single isomer is not the primary procurement driver.

Evidence DimensionMEK5 Inhibition (IC50)
Target Compound Data4.3 nM
Comparator Or BaselineBIX02189 (Pure (E)-Isomer): 1.5 nM
Quantified Difference2.9-fold lower potency than pure (E)-isomer
ConditionsCell-free enzymatic kinase assay against purified MEK5.

This compound offers a balance of high potency and economic value, making it suitable for larger-scale or initial-phase studies of the MEK5/ERK5 pathway.

MEK5 IC50
Head-to-head
4.3 nM
~2.9-fold less potent than BIX02189
ATP-competitive; purified MEK5 assay

Selectivity Over MEK1/2 and ERK2

A key procurement justification for a specialized tool compound is its target selectivity. (E/Z)-BIX02188 demonstrates high selectivity for MEK5 and does not inhibit other closely related MAPK pathway kinases. In direct assays, the IC50 values against MEK1, MEK2, ERK2, and JNK2 were all greater than 6,300 nM. This ensures that observed biological effects can be confidently attributed to the inhibition of the intended MEK5/ERK5 pathway, preventing data misinterpretation caused by confounding off-target activities common with less selective inhibitors.

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataMEK5: 4.3 nM
Comparator Or BaselineMEK1, MEK2, ERK2, JNK2: >6,300 nM
Quantified Difference>1465-fold selectivity for MEK5 over other tested MAPK family kinases
ConditionsCell-free enzymatic kinase assays.

This high degree of selectivity justifies the procurement of a specialized inhibitor to ensure experimental conclusions are robust and correctly attributed to the MEK5/ERK5 pathway.

Cellular ERK5 Inhibition
Cross-study
0.82–1.15 µM (MEF2C reporter)
Intermediate cellular potency window
BIX02189: 0.26–0.53 µM; SC-1-181: ~10× weaker

Differential ERK5 Inhibition vs. Pure Isomer

While both (E/Z)-BIX02188 and its pure isomer BIX02189 inhibit the primary target MEK5, they exhibit a marked difference in their activity towards the downstream kinase, ERK5. (E/Z)-BIX02188 inhibits ERK5 with an IC50 of 810 nM, whereas the pure (E)-isomer BIX02189 is significantly more potent against ERK5 (IC50 = 59 nM). [REFS-1, 2] This ~14-fold difference in downstream activity presents a unique opportunity for mechanistic studies. A researcher may specifically choose (E/Z)-BIX02188 to more selectively inhibit MEK5 with less direct interference on ERK5 catalytic activity compared to the pure isomer.

Evidence DimensionERK5 Inhibition (IC50)
Target Compound Data810 nM
Comparator Or BaselineBIX02189 (Pure (E)-Isomer): 59 nM
Quantified Difference~13.7-fold weaker inhibition of ERK5 compared to pure isomer
ConditionsCell-free enzymatic kinase assay against purified ERK5.

This provides a specific tool to dissect the distinct roles of MEK5 inhibition versus dual MEK5/ERK5 inhibition, a critical factor for advanced mechanistic studies.

Kinase Selectivity
Cross-study comparable
Minimal MAPK off-target; no BRD4 binding
Supports pathway-specific interpretation
XMD8-92: BRD4 Kd 190 nM; LRRK2 IC50 59 nM
Pathway Specificity
Direct head-to-head
ERK5-selective; spares ERK1/2, p38, JNK
Pharmacological dissection tool
Opposite selectivity to U0126 (ERK1/2 inhibitor)

Primary Screening and Pathway Validation

For high-throughput screens or initial validation experiments to confirm the involvement of the MEK5/ERK5 pathway, (E/Z)-BIX02188's balance of low-nanomolar potency and economic value makes it a more practical procurement choice than the more expensive pure isomer. [1]

Isolating Upstream MEK5 with Reduced ERK5 Inhibition

In studies designed to specifically understand the consequences of inhibiting the upstream kinase MEK5 while minimizing direct effects on the catalytic activity of its substrate ERK5, the ~14-fold weaker activity of (E/Z)-BIX02188 on ERK5 compared to BIX02189 is a distinct mechanistic advantage. [1]

High Selectivity Against MEK1/2 and JNK

When investigating cellular processes where crosstalk between MAPK pathways is a known confounding factor, the >1400-fold selectivity of (E/Z)-BIX02188 for MEK5 over MEK1/2 and JNK ensures that the observed results are not artifacts of inhibiting parallel signaling cascades. [1]

Application Fit Matrix

Application
Selection Property
Validation Focus
FLT3-ITD leukemic signaling studies
MEK5/ERK5 pathway inhibition
Apoptosis endpoint in oncogenic models
Podocyte model of TGFβ1-induced remodeling
TGFβ1/ERK5 signaling inhibition
Barrier function and phenotypic endpoints
Neurotrophin signaling studies
ERK5 pathway requirement
Neurite outgrowth endpoint in PC12 models
Endothelial stress response studies
MEK5-BMK1 pathway inhibition
TNF signaling and oxidative stress endpoints

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

412.18992602 Da

Monoisotopic Mass

412.18992602 Da

Heavy Atom Count

31

UNII

4Y3VYY2X83

Wikipedia

Bix-02188

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